N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13(25)24-8-2-3-14-4-5-15(11-17(14)24)22-20(26)21(27)23-16-6-7-18-19(12-16)29-10-9-28-18/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAIBEDFPSSTDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a tetrahydroquinoline moiety with a benzodioxin group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound features several functional groups that contribute to its biological activity.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit various enzymes involved in cellular signaling pathways.
- Receptors: It has the potential to modulate receptor activity related to neurotransmission and cell proliferation.
Pathways Involved:
The compound is believed to affect key signaling pathways such as:
- PI3K/AKT Pathway: Involved in cell survival and growth.
- MAPK Pathway: Important for cell differentiation and proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity:
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase-mediated pathways. For instance, tetrahydroquinoline derivatives have been reported to inhibit tumor growth in various cancer models by promoting programmed cell death and inhibiting angiogenesis .
Neuroprotective Effects:
The compound may also possess neuroprotective properties. Research suggests that it can mitigate neuronal damage caused by oxidative stress and calcium dysregulation, thus offering potential therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
Preparation Methods
Cyclization to Form Tetrahydroquinoline
The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski reaction , followed by reduction. For example:
- Starting material : 7-Nitro-1,2,3,4-tetrahydroquinoline
- Acetylation : Treatment with acetic anhydride ($$(CH3CO)2O$$) and boron trifluoride ($$BF_3$$) as a catalyst at 20°C for 1 hour yields 1-acetyl-7-nitro-1,2,3,4-tetrahydroquinoline with 80% efficiency.
- Reduction : Catalytic hydrogenation ($$H_2/Pd-C$$) reduces the nitro group to an amine, producing 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine.
Table 1: Optimization of Acetylation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| $$BF_3$$ | Neat | 20 | 1 | 80 |
| ZnCl₂ | Neat | 145–150 | 0.25 | 25 |
| $$H2SO4$$ | Neat | 20 | 24 | 24 |
Data adapted from methanesulfonic acid-mediated acetylations.
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
Benzodioxin Ring Formation
The benzodioxin moiety is constructed via cyclization of catechol derivatives :
- Starting material : 6-Nitro-1,2-dihydroxybenzene
- Etherification : Reaction with 1,2-dibromoethane ($$BrCH2CH2Br$$) in basic conditions ($$K2CO3$$) forms 6-nitro-2,3-dihydro-1,4-benzodioxin.
- Reduction : Nitro-to-amine conversion using $$H_2/Pd-C$$ in ethanol yields 2,3-dihydro-1,4-benzodioxin-6-amine (89% yield).
Key Challenge : Regioselective functionalization at the 6-position requires careful control of nitro group orientation during cyclization.
Formation of the Ethanediamide Linker
Coupling of Amine Intermediates
The ethanediamide bridge is formed via oxalyl chloride-mediated coupling :
- Activation : 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine is treated with oxalyl chloride ($$ClCOCOCl$$) in dichloromethane ($$CH2Cl2$$) at 0°C to form the acid chloride intermediate.
- Nucleophilic Attack : Addition of 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of triethylamine ($$Et_3N$$) yields the final product after purification via recrystallization (methanol/water).
Table 2: Ethanediamide Coupling Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| $$Et_3N$$ | $$CH2Cl2$$ | 0 → 25 | 72 |
| Pyridine | THF | 25 | 58 |
| DMAP | Toluene | 40 | 65 |
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method involves simultaneous cyclization and coupling:
- Reactants : 7-Amino-1,2,3,4-tetrahydroquinoline, 6-amino-1,4-benzodioxin, oxalyl chloride
- Conditions : $$BF_3$$-catalyzed acetylation and coupling in acetonitrile at 60°C for 12 hours (65% yield).
Advantage : Reduces purification steps but requires precise stoichiometric control.
Challenges and Optimization Strategies
- Regioselectivity : Competing acetylation at the tetrahydroquinoline nitrogen is mitigated by using bulky catalysts (e.g., $$BF_3$$).
- Purification : Silica gel chromatography or recrystallization (methanol) achieves >95% purity.
- Scale-Up : Pilot-scale reactions ($$>100 g$$) show reproducible yields (70–75%) under $$BF_3$$-catalyzed conditions.
Q & A
Q. What are the critical steps and conditions for synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide?
The synthesis involves multi-step reactions, starting with precursors like tetrahydroquinoline and benzodioxin derivatives. Key steps include:
- Coupling reactions : Use acyl chlorides or sulfonyl chlorides in the presence of bases (e.g., sodium carbonate) to form intermediates .
- Solvent selection : Dichloromethane or ethanol optimizes solubility and reaction efficiency .
- Purification : Recrystallization or column chromatography ensures high purity (>98%). Monitor progress via TLC or HPLC .
- Controlled conditions : Maintain temperatures between 0–25°C and neutral pH to minimize side reactions .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- NMR spectroscopy : 1H/13C NMR confirms functional groups and connectivity (e.g., acetyl, amide) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and 3D conformation, critical for docking studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response studies : Establish EC50/IC50 values across multiple cell lines .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
- Pathway analysis : Use transcriptomics/proteomics to map affected pathways and validate target engagement .
Q. What methodological approaches are used to study its mechanism of action?
- Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock) .
- Kinetic assays : Measure inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance .
- Gene knockout models : CRISPR/Cas9-edited cells confirm target specificity .
Q. How can solubility and bioavailability be improved without compromising activity?
Strategies include:
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the tetrahydroquinoline or benzodioxin moieties .
- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Co-solvent systems : Employ cyclodextrins or PEG-based formulations for in vivo studies .
Q. What analytical methods are recommended for stability testing under varying conditions?
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions, then analyze via HPLC-MS to identify degradation products .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor purity .
- Spectroscopic tracking : UV-Vis (λmax ~255 nm) detects photodegradation .
Data Analysis & Optimization
Q. How should researchers design experiments to optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
- Scale-up protocols : Maintain mixing efficiency and heat transfer consistency during transition from mg to gram-scale .
Q. What computational tools are effective for predicting pharmacological properties?
- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity .
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with activity using datasets from PubChem .
Biological Evaluation
Q. How can in vitro and in vivo models be tailored to assess therapeutic potential?
- In vitro : Use primary cells or 3D organoids to mimic physiological conditions. Measure cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3) .
- In vivo : Administer in rodent models (e.g., xenografts) with pharmacokinetic profiling (Cmax, t1/2) .
Q. What strategies validate target specificity in complex biological systems?
- Pull-down assays : Use biotinylated probes to isolate target proteins from lysates .
- Thermal proteome profiling (TPP) : Identify engaged targets by measuring protein thermal stability shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
